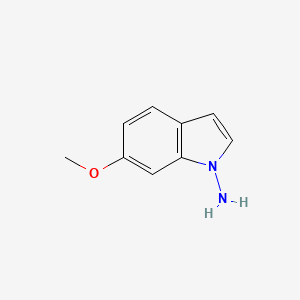

n-Amino-6-methoxyindole

Description

Contextualization within Substituted Indole (B1671886) Systems

N-Amino-6-methoxyindole belongs to the vast and diverse family of substituted indole systems. The core of this family is the indole molecule, an aromatic heterocyclic organic compound consisting of a bicyclic structure: a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. researchgate.net The chemical properties and biological activities of indole derivatives are significantly influenced by the nature and position of substituent groups on this core structure.

In this compound, two key substitutions are present: an amino group (-NH2) at the nitrogen (N-1) position of the indole ring and a methoxy (B1213986) group (-OCH3) at the 6-position of the benzene ring. The methoxy group is known to be an electron-donating group, which can enhance the reactivity of the indole ring. chim.it The N-amino substitution introduces a reactive nitrogen atom, a feature that has been explored in the development of novel chemical reactions. mdpi.com

The position of the methoxy group is crucial in determining the compound's properties. For instance, 6-methoxyindole (B132359) is a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The presence of the methoxy group can also influence the lipophilicity of the molecule, which affects its interaction with biological membranes. cymitquimica.com

Significance of Indole Scaffolds in Academic Chemical and Biological Research

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural and synthetic compounds. mdpi.comnih.gov This structural motif is found in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. researchgate.netpcbiochemres.com

The versatility of the indole scaffold allows for the synthesis of large libraries of compounds that can be screened against various biological targets. mdpi.com This has led to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. rjpn.orgopenmedicinalchemistryjournal.com For example, indole derivatives have shown efficacy in targeting a wide range of biological pathways, making them valuable in the design of new drugs for chronic diseases like diabetes and hypertension, as well as for combating drug-resistant pathogens. nih.govresearchgate.net

The ability of the indole ring to mimic peptide structures and bind to proteins contributes to its broad biological activity. mdpi.com Researchers continue to explore the vast chemical space of indole derivatives to address significant healthcare challenges. researchgate.net

Historical Perspective on Methoxyindole and N-Substituted Indole Research

The history of indole chemistry dates back to the mid-19th century with research on the dye indigo. rjpn.org Adolf von Baeyer first synthesized indole from oxindole (B195798) in 1866. pcbiochemres.com The development of synthetic methods, most notably the Fischer indole synthesis in 1883, was a pivotal moment that enabled the creation of a wide variety of indole derivatives. openmedicinalchemistryjournal.comirjmets.com

Research into methoxy-substituted indoles gained momentum in the latter half of the 20th century as scientists recognized that the position of the methoxy group could significantly alter the electronic properties and biological activity of the indole ring. chim.it For instance, the synthesis and reactions of various methoxyindole compounds were actively investigated as early as the 1940s. acs.org The study of methoxyindoles has been crucial in understanding structure-activity relationships in many biologically active compounds.

The exploration of N-substituted indoles, where a substituent is attached to the nitrogen atom of the indole ring, has also been a significant area of research. Methods like the Leimgruber-Batcho indole synthesis, developed in the mid-20th century, provided efficient routes to N-substituted indoles. semanticscholar.org More recent advancements include the use of metal-catalyzed reactions and C-H activation to functionalize the N-1 position, allowing for the creation of complex indole derivatives with tailored properties. researchgate.net The development of N-electrophilic indole reagents, such as N-methoxyindoles, has opened up new possibilities for forming novel chemical bonds, like the C3–N1′ linkage in bisindole structures. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-methoxyindol-1-amine |

InChI |

InChI=1S/C9H10N2O/c1-12-8-3-2-7-4-5-11(10)9(7)6-8/h2-6H,10H2,1H3 |

InChI Key |

SJQLWYYPWQJPBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2N |

Origin of Product |

United States |

Synthetic Methodologies for N Amino 6 Methoxyindole and Analogous Structures

Strategies for Indole (B1671886) Core Formation with Methoxy (B1213986) Substitution

The construction of the 6-methoxyindole (B132359) core is a critical first step. Various well-established and contemporary synthetic methods can be employed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Classical Indole Synthesis Approaches (e.g., Fischer, Bischler, Hemetsberger)

Classical methods for indole synthesis have been extensively utilized and are foundational in heterocyclic chemistry. chim.it

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of 6-methoxyindoles, a 4-methoxyphenylhydrazine derivative would be the key starting material. rsc.org The general mechanism proceeds through a acs.orgacs.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org The reaction conditions can be tailored using various Brønsted or Lewis acids. wikipedia.orgrsc.org

A notable aspect of the Fischer synthesis with methoxy-substituted phenylhydrazones is the potential for abnormal cyclization products. For instance, the reaction of ethyl pyruvate (B1213749) with 2-methoxyphenylhydrazone in the presence of HCl/EtOH can yield a chlorinated indole as the major product, highlighting the influence of the methoxy group's position on the reaction outcome. nih.gov

The Bischler–Möhlau indole synthesis provides a route to 2-arylindoles from α-bromo-acetophenones and an excess of an aniline. wikipedia.orgchemeurope.com While historically significant, this method often requires harsh reaction conditions and can result in low yields and poor regioselectivity. wikipedia.org Milder procedures have been developed, including the use of lithium bromide as a catalyst or microwave irradiation to improve reaction efficiency. chemeurope.com

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is advantageous as the starting azides can be readily prepared via an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net The reaction is believed to proceed through a nitrene intermediate. wikipedia.org This approach has been successfully applied to the large-scale synthesis of 2-carbomethoxy-6-methoxyindole. researchgate.net

| Classical Synthesis Method | Key Starting Materials | General Reaction Conditions | Key Features and Considerations |

|---|---|---|---|

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine and an aldehyde or ketone | Acid catalyst (Brønsted or Lewis) | Versatile and widely used; potential for side reactions with certain methoxy substitution patterns. wikipedia.orgnih.gov |

| Bischler–Möhlau Indole Synthesis | α-Bromo-acetophenone and 4-methoxyaniline | High temperature, excess aniline | Typically forms 2-arylindoles; can have low yields and harsh conditions. wikipedia.org |

| Hemetsberger Indole Synthesis | 4-Methoxybenzaldehyde and an α-azidoacetate | Thermal decomposition in a high-boiling solvent (e.g., xylene) | Provides indole-2-carboxylates; proceeds via a nitrene intermediate. wikipedia.orgresearchgate.net |

Modern Methodologies for Methoxyindole Scaffold Construction (e.g., Reissert, Cadogan)

More contemporary methods offer alternative pathways to methoxy-substituted indoles, often with improved efficiency or tolerance of functional groups.

The Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized to afford an indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net The use of potassium ethoxide has been shown to provide better results than sodium ethoxide in the initial condensation step. wikipedia.org

The Cadogan–Sundberg indole synthesis provides a route to indoles from o-nitrostyrenes using trialkyl phosphites. wikipedia.org The reaction proceeds through the deoxygenation of the nitro group to a nitroso group, which then reacts with the alkene to form an N-hydroxyindole intermediate. Further deoxygenation yields the final indole product. wikipedia.org This method has been utilized in the synthesis of various substituted indoles. researchgate.netresearchgate.net

| Modern Synthesis Method | Key Starting Materials | Key Reagents | General Reaction Sequence |

|---|---|---|---|

| Reissert Indole Synthesis | 4-Methoxy-2-nitrotoluene and diethyl oxalate | Base (e.g., potassium ethoxide), reducing agent (e.g., zinc in acetic acid) | 1. Condensation to form an o-nitrophenylpyruvate. 2. Reductive cyclization. wikipedia.org |

| Cadogan–Sundberg Indole Synthesis | 2-Nitro-4-methoxystyrene | Trialkyl phosphite (B83602) (e.g., triethyl phosphite) | Reductive cyclization of the o-nitrostyrene. wikipedia.org |

Introduction of the N-Amino Functionality

Once the 6-methoxyindole core is synthesized, the next critical step is the introduction of the amino group at the N1 position. This can be achieved through either direct or indirect approaches.

Direct N-Amination Strategies on the Indole Nitrogen

Direct N-amination involves the reaction of the indole nitrogen with an electrophilic aminating agent. Several reagents have been developed for this purpose.

Hydroxylamine (B1172632) derivatives , such as hydroxylamine-O-sulfonic acid (HOSA), are effective electrophilic aminating agents. researchgate.net HOSA can react as an electrophile in neutral and acidic conditions. researchgate.net Other hydroxylamine-derived reagents have also been employed for the direct introduction of unprotected amino groups. nih.govwiley-vch.de

Chloramine (NH₂Cl) is another potent reagent for the N-amination of indoles. The reaction of an indole with chloramine, often in the presence of a base to deprotonate the indole nitrogen, can provide the corresponding N-aminoindole in good yield.

A more recent approach involves the use of anomeric amides , such as N-halogenated O-activated hydroxylamines, which can react directly with olefins but also hold potential for N-amination reactions. chemrxiv.orgchemrxiv.org

Indirect Routes via N-Protection and Subsequent Functionalization

Indirect methods for N-amination typically involve the initial introduction of a nitrogen-containing functional group that can be subsequently converted to an amino group.

One such strategy is the N-nitrosation of the indole followed by reduction. The reaction of indoles with a nitrosating agent, such as Angeli's salt, can lead to the formation of N-nitrosoindoles. nih.gov These intermediates can then be reduced to the corresponding N-aminoindoles. This approach has been explored for various tryptophan derivatives. nih.gov A redox-neutral strategy using a traceless nitroso directing group has also been developed for the synthesis of N-alkyl indoles, which could potentially be adapted for N-aminoindoles. pkusz.edu.cn

Another indirect route involves the synthesis of N-hydroxyindoles , which can serve as precursors to N-aminoindoles. For example, catalytic hydrogenation of (2-nitrophenyl)acetonitriles can yield N-hydroxy-2-aminoindoles. researchgate.net

| N-Amination Strategy | Key Reagents/Intermediates | General Approach | Key Features |

|---|---|---|---|

| Direct N-Amination | Hydroxylamine derivatives (e.g., HOSA), Chloramine | Direct reaction of 6-methoxyindole with an electrophilic aminating agent. | A more direct and atom-economical approach. |

| Indirect Route via N-Nitrosation | Nitrosating agent (e.g., Angeli's salt), reducing agent | 1. N-Nitrosation of 6-methoxyindole. 2. Reduction of the N-nitroso intermediate. | Provides a two-step sequence to the N-amino functionality. nih.gov |

| Indirect Route via N-Hydroxyindole | (2-nitro-4-methoxyphenyl)acetonitrile | Reductive cyclization to form an N-hydroxyindole, which may be further functionalized. | Can provide access to N-hydroxyindole precursors. researchgate.net |

Regioselective Functionalization and Advanced Synthetic Pathways

The functionalization of the N-amino-6-methoxyindole scaffold can lead to a diverse range of derivatives. The regioselectivity of these reactions is often influenced by the electronic properties of both the methoxy and the N-amino groups.

The C-H functionalization of the six-membered ring of indole systems is a challenging but valuable transformation. nih.gov Directing groups can be employed to achieve regioselective C-H activation at specific positions of the benzene (B151609) ring. For instance, palladium-catalyzed C4-olefination of tryptophan derivatives has been achieved using a triflyl protecting group on the indole nitrogen as a directing group. nih.gov While specific studies on this compound are limited, these general principles of regioselective C-H functionalization could be applied. nih.gov

Advanced synthetic pathways may involve domino reactions or multi-component reactions to construct the functionalized N-aminoindole core in a more convergent manner. For example, palladium-catalyzed intermolecular cyclization of terminal alkynes and 2-haloanilines has been used to synthesize substituted indoles, including aminoindoles. researchgate.net Such strategies could potentially be adapted for the synthesis of this compound derivatives.

Strategies for Specific 6-Position Methoxy Group Introduction

The introduction of a methoxy group at the 6-position of the indole ring is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods can be employed to achieve this, often starting from commercially available precursors.

One of the most versatile and widely used methods for indole synthesis is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To obtain a 6-methoxyindole, the corresponding 4-methoxyphenylhydrazone is required. For instance, the reaction of m-anisidine (B1676023) with sodium nitrite (B80452) and hydrochloric acid, followed by the addition of a suitable ketone or aldehyde, yields the necessary hydrazone intermediate. Subsequent heating in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, leads to the formation of the 6-methoxyindole core. A specific example is the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate from m-anisidine and ethyl α-ethylacetoacetate via a Japp–Klingmann reaction, which proceeds through an azo-ester intermediate that cyclizes to the desired indole. chim.it

Another approach involves the Bischler-Möhlau indole synthesis , which utilizes the reaction of an α-halo-ketone with an excess of an aniline. For the synthesis of a 6-methoxyindole, 3-methoxyaniline would be the starting material.

More contemporary methods, such as transition metal-catalyzed cross-coupling reactions, can also be employed to construct the indole nucleus with a methoxy group at the desired position. nih.gov Additionally, functional group interconversion from a pre-existing 6-hydroxyindole (B149900) is a viable strategy. The hydroxyl group can be readily methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield the 6-methoxyindole. acs.org The synthesis of 6-hydroxyindoles themselves can be achieved through methods like the condensation of carboxymethyl cyclohexadienones with primary amines. acs.org

Sequential Functionalization for Complex this compound Derivatives

Once the this compound core is synthesized, further structural diversity can be achieved through sequential functionalization at various positions of the indole ring. The electron-rich nature of the indole nucleus, further enhanced by the methoxy group, makes it susceptible to electrophilic substitution, while modern cross-coupling and C-H activation strategies offer precise control over the introduction of new functional groups.

N-Amination: The introduction of the amino group at the N1 position is a key transformation. This can be accomplished using electrophilic aminating agents. A common and effective reagent for the N-amination of indoles is monochloramine (NH₂Cl) . The reaction typically proceeds by deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the indolyl anion, which then acts as a nucleophile and attacks the electrophilic nitrogen of monochloramine. This method has been successfully applied to a variety of substituted indoles. While a specific example for 6-methoxyindole is not prominently documented, the general applicability of this method to electron-rich and substituted indoles suggests its feasibility.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, including indoles. nih.govmdpi.comrsc.org This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents at specific C-H bonds. For a 6-methoxyindole scaffold, C-H activation can be directed to various positions (C2, C3, C4, C5, C7) using appropriate transition metal catalysts and directing groups.

Functionalization at C2 and C3: The pyrrole (B145914) ring is generally more reactive towards electrophiles. The C3 position is the most nucleophilic and is often the site of initial functionalization. Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation readily occur at this position. The C2 position can be functionalized through lithiation followed by quenching with an electrophile, or through transition metal-catalyzed C-H activation.

Functionalization of the Benzene Ring (C4, C5, C7): The methoxy group at C6 activates the benzene ring towards electrophilic substitution, primarily directing incoming electrophiles to the C5 and C7 positions. Halogenation, nitration, and sulfonation can be achieved under controlled conditions. Furthermore, transition metal-catalyzed C-H activation strategies have been developed for the regioselective functionalization of the indole benzene ring. nih.govnih.gov For example, palladium-catalyzed direct arylation can introduce aryl groups at specific positions, depending on the directing group and reaction conditions. nih.gov

A hypothetical sequential functionalization to generate a complex derivative could involve:

Synthesis of the 6-methoxyindole core.

N-amination to introduce the N-amino group.

Protection of the N-amino group if necessary.

Regioselective C-H functionalization at a specific position, for instance, bromination at C3.

A subsequent Suzuki or Sonogashira cross-coupling reaction at the C3-bromo position to introduce an aryl or alkynyl group.

Further functionalization at another position, for example, C4 or C7, via another C-H activation protocol.

Deprotection of the N-amino group to yield the final complex derivative.

This sequential approach allows for the systematic and controlled construction of a library of complex this compound derivatives with diverse substitution patterns, which is essential for exploring their potential applications.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position due to the stability of the resulting intermediate. irjmets.combhu.ac.in However, the substituents on n-Amino-6-methoxyindole significantly alter this general trend.

The methoxy (B1213986) group (-OCH3) at the C6 position is a powerful electron-donating group. cymitquimica.com Through the mesomeric effect, it increases the electron density of the indole's aromatic system, thereby activating the nucleus for electrophilic substitution. chim.itmdpi.comscbt.com This enhanced electron density is particularly pronounced at the C4, C5, and C7 positions. Research on 6-methoxyindoles has shown that this activation can lead to competitive electrophilic attack at positions other than the typical C3, such as the C2 or C7 positions. rsc.orgnih.gov For instance, the presence of a 6-methoxy group can facilitate direct substitution at the C2 position, a process that is normally disfavored in unsubstituted indoles. rsc.org This alteration of regioselectivity is a critical aspect of the compound's reactivity profile. The methoxy group's influence makes the indole ring a better electron donor, which can also enhance its interaction with other chemical species in various reaction types. mdpi.com

The N-amino group fundamentally alters the reactivity of the indole nitrogen. Typically, the indole nitrogen is weakly acidic and participates in the ring's π-system. mdpi.comwikipedia.org Introducing an amino group at this position creates an N-N bond, leading to unique chemical behavior. This substitution can render the indole nitrogen "electrophilic" under certain conditions, a reversal of its usual nucleophilic character, often referred to as umpolung reactivity. mdpi.com

Studies on analogous N-methoxyindoles show that they serve as excellent substrates for nucleophilic substitution reactions. nii.ac.jp In these reactions, a nucleophile attacks the C2 position, leading to the displacement of the N-methoxy group. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react with a variety of nitrogen, carbon, and sulfur nucleophiles to yield 2-substituted indoles. nii.ac.jp This transformation is believed to proceed via a nucleophilic attack at the C2 position, followed by the elimination of the methoxy group from the nitrogen. It is plausible that this compound could undergo similar transformations, where the N-amino group acts as a leaving group, facilitating the introduction of various functional groups at the C2 position. Such reactions provide a powerful tool for creating highly functionalized indole derivatives. mdpi.comresearchgate.net

Oxidative and Reductive Transformations of the Indole Moiety and Substituents

The electron-rich nature of the indole ring makes it susceptible to oxidation. wikipedia.org Common oxidants can transform indoles into oxindoles or other oxidized products. wikipedia.org For this compound, oxidation could potentially occur at several sites: the indole nucleus, the N-amino group, or the methoxy group. Oxidation of the methoxy group could lead to the formation of a ketone or aldehyde, while the N-amino group could be oxidized to a nitroso or nitro derivative. smolecule.com In related compounds, such as 4-chloro-6-methoxyindole, nitrosation has been observed to lead to potent mutagens. nih.gov Furthermore, oxidative cleavage of the C2-C3 double bond is a known reaction pathway for indoles, often mediated by reagents like hydrogen peroxide. ua.es

Reductive transformations are also significant. The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) under various conditions, such as with zinc in hydrochloric acid. bhu.ac.in The reductive cyclization of ortho-nitrostyrenes is a common method for indole synthesis, highlighting the feasibility of reducing nitrogen-containing substituents on the benzene (B151609) ring. chimia.chnih.gov For this compound, selective reduction of the pyrrole (B145914) ring would yield n-Amino-6-methoxyindoline, a saturated analog with different chemical properties. The N-amino group itself could potentially be reduced, though this is less common.

Table 1: Potential Oxidative and Reductive Reactions of this compound

| Reaction Type | Reagent/Condition | Potential Product(s) | Reference for Analogy |

| Oxidation | N-Bromosuccinimide (NBS) | 2-Oxo-n-Amino-6-methoxyindoline (Oxindole) | wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | 2-Formamidobenzaldehyde derivative | ua.es | |

| Nitrosating agents | n-Nitroso-6-methoxyindole derivative | nih.gov | |

| Reduction | Zn/HCl or NaCNBH₃ | n-Amino-6-methoxyindoline | bhu.ac.in |

| Catalytic Hydrogenation (e.g., Pd/C) | n-Amino-6-methoxyindoline |

Reaction Mechanisms of this compound in Complex Synthesis

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo unconventional bond-forming reactions and cyclizations is of particular interest.

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, crucial for creating pharmaceuticals and functional materials. tcichemicals.comnih.govrsc.org The electrophilic nature of the nitrogen in N-alkoxyindoles has been exploited for novel C-N bond formations. mdpi.comresearchgate.net A notable example is the Lewis acid-catalyzed cross-coupling reaction between an indole (as the nucleophile) and an N-methoxyindole (as the electrophile). mdpi.com

In this proposed mechanism, the Lewis acid activates the N-methoxyindole, making the nitrogen a better leaving group. The nucleophilic C3 position of a second indole molecule then attacks the C2 or N1 position of the activated N-methoxyindole. Specifically for C3-N1' bond formation, the reaction leverages the umpolung reactivity of the N-methoxyindole, which acts as an N-electrophilic reagent. mdpi.com This strategy overcomes the challenge posed by the intrinsic nucleophilicity of both the C3 and N1 positions in typical indoles. It is highly probable that this compound could serve as a substrate in similar reactions, acting as an electrophilic amine source to form C-N bonds under catalytic conditions.

Cyclization reactions are fundamental to building the core structures of many natural products and complex organic molecules. rsc.org N-substituted indoles can act as key intermediates in synthetic sequences that culminate in a cyclization step. For instance, research on 1-methoxyindole-3-carboxaldehydes has shown they can undergo nucleophilic substitution at the 2-position, introducing a functional group that can then participate in an intramolecular cyclization. nii.ac.jpclockss.org

A hypothetical cyclization involving an this compound intermediate could proceed as follows:

A functionalized side chain is introduced elsewhere on the molecule (e.g., at C3 or on the N-amino group itself).

Under specific conditions (e.g., acid or base catalysis), the N-amino group or another part of the indole acts as an internal nucleophile.

An intramolecular reaction occurs, forming a new ring fused to the indole core.

The reductive cyclization of 2-nitrostyrene derivatives to form N-hydroxyindoles provides a template for how N-substituted indoles can be formed through cyclization. nih.gov In this process, the reduction of the nitro group to a hydroxylamine (B1172632) is followed by an attack on a side-chain electrophile (like an epoxide) to close the ring. An this compound intermediate could theoretically be involved in similar intramolecular Heck reactions or other palladium-catalyzed cyclizations to construct complex heterocyclic systems. luc.edu

Mechanism of Nucleophilic Substitution Reactions on N-Methoxyindoles

The reactivity of N-methoxyindoles in nucleophilic substitution reactions is a subject of significant synthetic interest, offering pathways to functionalize the indole nucleus in ways that are often not achievable through electrophilic substitution. The presence of the N-methoxy group, particularly in conjunction with an electron-withdrawing substituent on the indole ring, profoundly influences the mechanistic pathways of these transformations.

Research has established that N-methoxyindoles bearing an electron-withdrawing group, such as a formyl or acetyl group, at the 3-position are particularly effective substrates for nucleophilic substitution. researchgate.net These reactions typically proceed via a cine substitution mechanism, where the nucleophile attacks the C-2 position of the indole ring, leading to the displacement of the methoxy group from the adjacent nitrogen atom. chemrxiv.org This regioselective functionalization at the 2-position is a key feature of the reactivity of these compounds. researchgate.net A wide array of nucleophiles, including those centered on sulfur, oxygen, nitrogen, and carbon, have been successfully employed in these reactions. chemrxiv.orgclockss.orgnii.ac.jp

The driving force for this reactivity is the electron-withdrawing group at C-3, which activates the indole nucleus towards nucleophilic attack. researchgate.netchemrxiv.org For instance, 1-methoxyindole-3-carbaldehyde (B1618907) has been demonstrated to be a versatile electrophile, reacting regioselectively at the 2-position with various nucleophiles to yield 2-substituted indole-3-carbaldehydes. researchgate.netclockss.org Similarly, the presence of a nitro group, as in 1-methoxy-6-nitroindole-3-carbaldehyde, further enhances the reactivity towards nucleophiles, leading to excellent yields of 2,3,6-trisubstituted indoles. clockss.org

In the absence of a C-3 electron-withdrawing group, the reaction can be less efficient. The reaction of 1-methoxyindole (B1630564) itself with potassium cyanide, for example, resulted in a low yield of 2-cyanoindole, indicating that the formyl group plays a crucial role in enhancing the reactivity of the 2-position. clockss.org

A proposed mechanism for the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with a nucleophile, such as the anion of p-chlorophenoxyacetonitrile, involves the initial departure of the methoxy group. clockss.org The nitrogen anion of the nucleophile then attacks the 2-position of the resulting indole intermediate. clockss.org Subsequent intramolecular reactions can lead to the formation of complex heterocyclic systems, such as pyrimido[1,2-a]indoles. clockss.org

Another mechanistic pathway has been identified where N-methoxyindoles can exhibit ambiphilic reactivity, acting as both a C3-nucleophile and an N1-electrophile. mdpi.com In the presence of a Lewis acid, N-methoxyindoles can undergo a C3–N1′ cross-coupling reaction with other indole molecules. mdpi.com This transformation highlights the latent N-electrophilicity of N-methoxyindoles, allowing for the construction of C3–N1′ linked polyindoles, a departure from the more common cine substitution pathway. mdpi.com

The formation of byproducts can sometimes occur. For example, in reactions with certain weak nucleophiles like piperazine (B1678402) or N-methylpiperazine in the presence of sodium hydride (NaH), a notable amount of 2-methoxyindole-3-carbaldehyde can be generated. clockss.org A proposed mechanism for this involves the initial reductive cleavage of the N-OMe bond by NaH, liberating indole-3-carbaldehyde and methanol (B129727). The subsequent generation of sodium methoxide (B1231860) (NaOMe) from methanol and NaH allows NaOMe to act as a nucleophile on another molecule of the starting material, leading to the 2-methoxy product. clockss.org

The following table summarizes the outcomes of various nucleophilic substitution reactions performed on 1-methoxyindole-3-carbaldehyde.

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Sodium thiomethoxide (NaSMe) | MeOH, reflux, 2h | Brassicanal A (2-methylthioindole-3-carbaldehyde) | 94 | clockss.orgnii.ac.jp |

| Sodium methoxide (NaOMe) | MeOH, reflux | 2-Methoxyindole-3-carbaldehyde | 90 | clockss.orgnii.ac.jp |

| Sodium ethoxide (NaOEt) | EtOH, reflux | 2-Ethoxyindole-3-carbaldehyde | 95 | clockss.orgnii.ac.jp |

| Pyrrole | NaH, DMF, rt | 2-(Pyrrol-1-yl)indole-3-carbaldehyde | 99 | clockss.org |

| Indole | NaH, DMF, rt | 2-(Indol-1-yl)indole-3-carbaldehyde | 95 | clockss.org |

| Imidazole | NaH, DMF, rt | 2-(Imidazol-1-yl)indole-3-carbaldehyde | 80 | clockss.org |

| Pyrrolidine | NaH, DMF, rt | 2-(Pyrrolidin-1-yl)indole-3-carbaldehyde | 71 | clockss.org |

| Piperidine | NaH, DMF, rt | 2-(Piperidin-1-yl)indole-3-carbaldehyde | 26 | clockss.org |

| Dimethyl malonate | NaOMe, MeOH, reflux | Dimethyl 2-(3-formylindol-2-yl)malonate | 46 | clockss.org |

| Potassium cyanide (KCN) | DMF, H₂O, 75-80°C | 2-Cyanoindole-3-carboxaldehyde | 98 | clockss.org |

Spectroscopic Data for this compound Not Available in Publicly Accessible Literature

A thorough review of scientific databases and scholarly articles has revealed a lack of specific spectroscopic characterization data for the compound "this compound." The chemical name is ambiguous, but even when interpreted as the most likely isomer, 1-amino-6-methoxyindole, detailed experimental data for its analysis via Nuclear Magnetic Resonance (NMR), vibrational (IR/Raman), or electronic (UV-Vis/Fluorescence) spectroscopy are not present in the available literature.

While extensive spectroscopic information exists for the parent compound, 6-methoxyindole (B132359) chemicalbook.comnih.govnih.gov, and other related indole derivatives mdpi.comnih.govnih.gov, this information cannot be extrapolated to this compound. The introduction of an amino group to the indole nitrogen (N-1 position) would significantly alter the molecule's electronic structure, chemical environment of the protons and carbons, vibrational modes, and electronic transition energies.

Consequently, generating a scientifically accurate article that strictly adheres to the requested detailed outline for this compound is not possible at this time. The creation of such an article would require primary research to synthesize and characterize the compound, as the necessary data is not currently published.

Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Characterization of Electronic Transitions and Conformational Effects

The electronic absorption spectrum of indole (B1671886) and its derivatives is characterized by two main π→π* transitions, labeled as ¹Lₐ and ¹Lₑ, which are sensitive to the nature and position of substituents. researchgate.netchemrxiv.org For n-Amino-6-methoxyindole, the presence of both an amino (-NH₂) group at the N1 position and a methoxy (B1213986) (-OCH₃) group at the C6 position is expected to significantly influence these transitions.

The amino group, being a strong electron-donating group, and the methoxy group, also an electron-donating group, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. researchgate.net Theoretical studies on substituted indoles have shown that electron-donating groups increase the electron density of the indole ring, leading to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.org

Conformational effects in methoxy-substituted indoles have been a subject of detailed study. For the related compound, 6-methoxyindole (B132359), the orientation of the methoxy group relative to the indole ring gives rise to two conformers: syn and anti. nih.govresearchgate.net These conformers are nearly isoenergetic and can be interconverted by thermal or light-induced energy. nih.gov It is highly probable that this compound also exhibits similar conformational isomerism related to the orientation of the methoxy group. The presence of the N-amino group could potentially influence the relative energies and populations of these conformers through steric or electronic interactions.

Table 1: Predicted Electronic Absorption Data for this compound in a Nonpolar Solvent (Hypothetical)

| Transition | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε, M-1cm-1) |

| ¹Lₐ | ~290-310 | ~5,000-7,000 |

| ¹Lₑ | ~275-295 | ~6,000-8,000 |

| Note: These values are hypothetical and extrapolated from data on related amino- and methoxy-substituted indoles. |

Photophysical Properties and Excited State Dynamics

The photophysical properties of indole derivatives, such as fluorescence quantum yield (ΦF), fluorescence lifetime (τF), and Stokes shift, are intricately linked to their electronic structure and the nature of their excited states. nih.govnih.gov The ¹Lₐ and ¹Lₑ states in indoles often have different polarities, and their relative energies can be tuned by substituents and the solvent environment. nih.gov

For this compound, the electron-donating amino and methoxy groups are expected to enhance the charge transfer character of the excited state, which can lead to a larger Stokes shift, particularly in polar solvents. rsc.org The fluorescence quantum yield of indole itself is solvent-dependent, with values of 0.39 in cyclohexane (B81311) and 0.42 in ethanol. aatbio.com The introduction of an amino group at the N1 position could potentially lead to new non-radiative decay pathways, possibly affecting the quantum yield. Studies on other amino-substituted indoles have shown varied effects on fluorescence, with some derivatives exhibiting enhanced and others quenched emission depending on the substitution pattern and environment. semanticscholar.org

The excited-state dynamics of substituted indoles are often complex, involving processes such as intersystem crossing, internal conversion, and, in some cases, excited-state proton transfer. acs.orgacs.org The lifetime of the excited state is a key parameter in understanding these dynamics. For instance, the fluorescence lifetime of indole is around 16.4 ns in the gas phase, and this can be altered by substitution. rsc.org

Table 2: Anticipated Photophysical Properties of this compound (Qualitative)

| Property | Expected Trend in Nonpolar Solvents | Expected Trend in Polar Solvents |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Potentially lower due to charge transfer quenching |

| Fluorescence Lifetime (τF) | Nanosecond range | Potentially shorter in the presence of efficient non-radiative pathways |

| Stokes Shift | Moderate | Large, due to increased excited-state polarity |

| Note: These are qualitative predictions based on general principles of indole photophysics and data from related compounds. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂O, corresponding to a monoisotopic mass of 162.0793 g/mol .

The fragmentation of indole derivatives under electron ionization (EI) typically involves initial loss of small, stable molecules or radicals. wikipedia.org For this compound, characteristic fragmentation pathways would likely involve the substituents. The presence of a methoxy group often leads to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). The N-amino group could potentially be lost as an amino radical (•NH₂, 16 Da) or be involved in rearrangements.

A plausible fragmentation pattern for this compound is outlined below, although it is important to note that this is a predictive analysis in the absence of an experimental mass spectrum for this specific compound.

Table 3: Plausible Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment | Plausible Loss from Parent Ion (m/z 162) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 132 | [M - CH₂O]⁺ | Loss of formaldehyde from the methoxy group |

| 146 | [M - NH₂]⁺ | Loss of an amino radical |

| 117 | [M - NH₂ - CHO]⁺ | Subsequent loss of a formyl radical |

| Note: This table represents a hypothetical fragmentation pattern based on the known fragmentation of related indole structures. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of a molecule. nih.govresearchgate.netthermofisher.com For this compound, with a molecular formula of C₉H₁₀N₂O, the calculated exact mass of the neutral molecule is 162.079314 u. The protonated molecule, [M+H]⁺, would have an exact mass of 163.087139 u.

HRMS is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). fiu.edu The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Table 4: High-Resolution Mass Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (u) |

| [M] | C₉H₁₀N₂O | 162.079314 |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.087139 |

| [M+Na]⁺ | C₉H₁₀N₂ONa⁺ | 185.069083 |

| [M-H]⁻ | C₉H₉N₂O⁻ | 161.071489 |

| Note: These are calculated exact masses based on the molecular formula. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) and ab initio calculations are workhorses in this field. DFT is particularly popular due to its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems. These calculations are foundational for geometry optimization, electronic structure analysis, and the prediction of spectroscopic data. Recent studies on N-aminoindoles have utilized DFT calculations to elucidate reaction mechanisms and understand stereoselectivity researchgate.netnih.gov.

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial because the geometry of a molecule dictates many of its physical and chemical properties. For a flexible molecule like N-Amino-6-methoxyindole, which has rotatable bonds associated with the amino and methoxy (B1213986) groups, multiple low-energy conformations (conformers) may exist.

Conformer analysis involves identifying these different stable structures and determining their relative energies. This is typically achieved by performing geometry optimizations starting from various initial atomic arrangements. The results can reveal the most likely shapes the molecule will adopt under given conditions. While specific data for this compound is unavailable, a typical DFT study on a related indole (B1671886) derivative would use a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the most stable conformer and calculate its structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Indole Derivative (Calculated via DFT) This table is a representative example of data obtained from DFT calculations for indole-like molecules and does not represent actual calculated values for this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.39 | ||

| N1-C2 | 1.38 | ||

| N1-N(amino) | 1.42 | ||

| C6-O(methoxy) | 1.37 | ||

| C2-N1-C7a | 108.5 | ||

| N1-N(amino)-H | 115.0 | ||

| C5-C6-O-C(methyl) | 179.5 | ||

| C7-C7a-N1-N(amino) | -175.0 |

Data is hypothetical and for illustrative purposes only.

The electronic structure of a molecule describes the distribution and energy of its electrons. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating nature of the amino and methoxy groups is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and increased nucleophilicity compared to unsubstituted indole.

Table 2: Example Frontier Molecular Orbital Energies from a DFT Calculation on an Aniline Derivative This table provides example values to illustrate the output of an FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.85 | Primarily located on the aromatic ring, indicating susceptibility to nucleophilic attack. |

| HOMO | -5.45 | Delocalized across the indole ring and the N-amino group, indicating sites of nucleophilicity. |

| HOMO-LUMO Gap | 4.60 | Suggests moderate chemical reactivity. |

Data is hypothetical and for illustrative purposes only.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies corresponding to the stretching and bending of molecular bonds. These frequencies can be used to generate a theoretical IR spectrum, helping to assign peaks in an experimental spectrum to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of magnetically active nuclei like ¹H and ¹³C. This is invaluable for interpreting complex NMR spectra and confirming the structure of newly synthesized compounds.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. This allows for the prediction of the wavelength of maximum absorption (λ_max).

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the full range of conformations the molecule can adopt in solution, providing a more realistic picture than static geometry optimization.

Solvent Effects: Explicitly modeling the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). This is crucial for understanding how the solvent influences the molecule's structure, stability, and interactions with other molecules. The simulation can reveal details about the hydrogen bonding network between the N-amino and methoxy groups and the solvent.

Theoretical Studies on Reaction Mechanisms and Energetics of this compound Reactions

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states (the highest energy point along the reaction coordinate) and intermediates.

For this compound, theoretical studies could explore:

Electrophilic Aromatic Substitution: Calculating the activation energy for the attack of an electrophile at different positions on the indole ring to predict regioselectivity. The C3 position is typically the most nucleophilic site on the indole core.

N-Acylation Reactions: Modeling the reaction at the N-amino group, which is a key step in the synthesis of many biologically active N-aminoindole derivatives. Recent DFT studies on related systems have been used to understand the transition states governing atroposelective N-acylation dicp.ac.cn.

Cycloaddition Reactions: Investigating the feasibility and stereochemical outcome of cycloaddition reactions, which are important in synthetic organic chemistry.

The calculation of activation energies (ΔG‡) and reaction energies (ΔG_rxn) helps determine whether a reaction is kinetically feasible and thermodynamically favorable.

Molecular Modeling of Interactions with Biological Targets

Given that many indole derivatives exhibit significant biological activity, molecular modeling techniques are essential for understanding how this compound might interact with biological targets such as enzymes or receptors.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. Docking algorithms score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. This can identify key amino acid residues involved in binding and suggest potential biological activity.

Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used in conjunction with MD simulations to provide a more accurate estimate of the binding affinity between the ligand and its target.

Studies on related 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives have shown their potential as melatonin analogues, highlighting the importance of the 6-methoxyindole (B132359) scaffold in receptor binding nih.govnih.gov. Molecular modeling of this compound with melatonin receptors, for example, could reveal its potential as a bioactive agent.

Ligand-Target Binding Predictions (e.g., Docking Studies)

This lack of information indicates that, to date, the computational investigation of this compound's potential as a ligand for specific biological targets has not been a significant focus of published research. Further computational studies would be necessary to elucidate its potential binding modes and interactions with various proteins, which could, in turn, help to identify its putative biological functions and therapeutic potential.

Mechanistic Research in Chemical Biology

Exploration of Molecular Interactions with Biomolecules

The methoxy-activated indole (B1671886) nucleus is central to many compounds of biological interest due to its enhanced reactivity and its presence in numerous natural products derived from tryptophan. chim.it The strategic placement of the methoxy (B1213986) group at the 6-position, combined with the N-amino functionality, provides a versatile platform for studying interactions with key biological targets such as enzymes and receptors.

Enzyme inhibitors are crucial tools in drug discovery and for understanding biological pathways. nih.gov Inhibition can occur through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, where the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. nih.govlibretexts.orgnih.gov

While specific studies focusing exclusively on n-Amino-6-methoxyindole are not extensively detailed in the provided search results, the broader class of methoxy-substituted heterocyclic compounds has been a subject of rational design for enzyme inhibition. For instance, researchers have designed and synthesized 6-methoxy-2-arylquinoline analogs as potent inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer. nih.gov In these studies, the 6-methoxyquinoline scaffold, which shares structural similarities with the 6-methoxyindole (B132359) core, was used to develop compounds that could effectively block the enzyme's function. Docking studies revealed that these molecules interact with key residues within the protein, and structure-activity relationship (SAR) data indicated that specific substitutions play a crucial role in their inhibitory activity. nih.gov This approach highlights how the 6-methoxy-substituted heterocyclic scaffold can be rationally modified to achieve potent and specific enzyme inhibition.

The this compound scaffold is particularly relevant in the study of receptor interactions, most notably with melatonin receptors. Melatonin, which is 5-methoxy-N-acetyltryptamine, is a well-known hormone, and its analogs are of significant interest. A study focused on a new series of indole melatonin analogs where the methoxy group was shifted to the C-6 position and the side chain was attached at the N-1 position of the indole nucleus. nih.gov

These N-1 substituted 6-methoxyindole derivatives were synthesized and evaluated for their affinity for melatonin receptors from quail optic tecta. Their biological activity was assessed by measuring their effect on forskolin-stimulated cAMP accumulation. The findings demonstrated that compounds with the 6-methoxyindole core exhibited high affinity for the melatonin receptor, with some derivatives showing affinity in the picomolar range, comparable to or even greater than melatonin itself. nih.gov These compounds acted as full agonists, partial agonists, or antagonists depending on other substitutions on the indole ring, thereby modulating the signaling pathway associated with the receptor. nih.gov

Advanced Research Topics and Future Directions

Development of N-Amino-6-methoxyindole as a Building Block for Advanced Materials Research

The indole (B1671886) scaffold is a privileged structure in the development of functional organic materials. The presence of both an N-amino and a 6-methoxy group on the indole ring of this compound offers unique opportunities for its use as a monomer or functional building block in the synthesis of advanced materials.

The N-amino group can serve as a versatile handle for polymerization reactions, enabling the creation of novel polymers with tailored properties. For instance, it can undergo condensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to yield polyureas. The resulting polymers could exhibit interesting thermal, mechanical, and photophysical properties, influenced by the rigid indole backbone and the electronic nature of the substituents.

Furthermore, the N-amino group can be a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties. The 6-methoxy group, being an electron-donating substituent, is expected to influence the electronic properties of the resulting materials, potentially leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Illustrative Data Table: Hypothetical Properties of Polymers Derived from this compound

| Polymer Type | Monomers | Hypothetical Glass Transition Temperature (Tg) (°C) | Potential Application |

| Polyamide | This compound + Terephthaloyl chloride | 220 | High-performance engineering plastic |

| Polyurea | This compound + Methylene diphenyl diisocyanate | 180 | Elastomeric material with good thermal stability |

| Polyimide | This compound + Pyromellitic dianhydride | >300 | Thermally stable film for electronic applications |

Note: The data in this table is illustrative and based on the expected properties of polymers incorporating rigid aromatic structures.

Exploration of this compound in Catalysis and Method Development

The N-amino group on the indole ring can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions. chemrxiv.org This directing ability can be exploited to achieve regioselective functionalization of the indole core, providing access to a wide range of substituted indole derivatives that would be difficult to synthesize using traditional methods.

Moreover, this compound and its derivatives have the potential to serve as ligands for transition metal catalysts. The nitrogen atoms of the indole ring and the N-amino group can coordinate to a metal center, creating a chiral environment that could be utilized in asymmetric catalysis. For instance, chiral catalysts derived from this compound could be employed in enantioselective hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

The development of organocatalysis has also opened up new avenues for the application of amine-containing molecules. nih.gov this compound could potentially act as an organocatalyst, for example, in Michael additions or aldol (B89426) reactions, where the N-amino group could participate in the catalytic cycle.

Advanced Spectroscopic Techniques for Elucidating this compound Photophysics and Reactivity

The photophysical properties of indole and its derivatives are highly sensitive to their local environment and substitution pattern. acs.org Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, can provide detailed insights into the excited-state dynamics of this compound.

The presence of the electron-donating 6-methoxy group is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted indole. The N-amino group can also influence the photophysics, potentially introducing new excited states or altering the rates of non-radiative decay pathways. Femtosecond spectroscopy studies could be employed to investigate ultrafast processes such as internal conversion and intersystem crossing. researchgate.net

Illustrative Data Table: Hypothetical Photophysical Properties of this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane (B81311) | 285 | 340 | 0.45 | 4.2 |

| Acetonitrile | 290 | 355 | 0.30 | 3.1 |

| Water | 295 | 365 | 0.15 | 1.8 |

Note: This data is hypothetical and illustrates the expected solvatochromic effects on indole derivatives.

By studying the photophysics of this compound, a deeper understanding of its excited-state behavior can be gained, which is crucial for its potential application in areas such as fluorescent probes and photosensitizers.

Computational Design of this compound Derivatives with Tailored Reactivity or Specific Molecular Interactions

Computational chemistry provides powerful tools for the rational design of molecules with desired properties. indexcopernicus.com Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structure of this compound and its derivatives. These calculations can provide insights into the molecule's reactivity, such as its susceptibility to electrophilic or nucleophilic attack at different positions.

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound derivatives with biological macromolecules, such as proteins or DNA. mdpi.com This can aid in the design of new drug candidates with improved binding affinity and selectivity. For example, by computationally screening a library of virtual this compound derivatives, it may be possible to identify compounds with the potential to inhibit a specific enzyme.

Illustrative Data Table: Hypothetical DFT Calculated Properties of Indole and this compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Indole | -5.5 | -0.2 | 5.3 | 2.1 |

| This compound | -5.2 | -0.1 | 5.1 | 3.5 |

Note: This data is illustrative and based on general trends observed for substituted indoles. A lower HOMO-LUMO gap generally suggests higher reactivity.

Through a synergistic approach combining computational design and experimental validation, it is possible to accelerate the discovery of new this compound derivatives with tailored properties for specific applications.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Fields

The versatile nature of the this compound scaffold lends itself to a wide range of interdisciplinary research applications.

Medicinal Chemistry: The indole nucleus is a common motif in many biologically active compounds. ijrpr.comnih.gov The unique substitution pattern of this compound could be exploited to develop new therapeutic agents targeting a variety of diseases.

Chemical Biology: this compound derivatives could be designed as fluorescent probes to study biological processes in living cells. The N-amino group provides a convenient point of attachment for biomolecules, while the indole core can serve as the fluorophore.

Supramolecular Chemistry: The ability of the N-amino group and the indole N-H to participate in hydrogen bonding makes this compound an interesting building block for the construction of self-assembling supramolecular structures.

Corrosion Inhibition: Indole derivatives have been investigated as corrosion inhibitors for metals in acidic media. mdpi.com The electron-rich nature of this compound suggests it could effectively adsorb onto metal surfaces and protect them from corrosion.

By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full potential of this compound as a versatile molecular platform can be realized.

Q & A

Q. What are the recommended synthetic routes for 6-Amino-6-methoxyindole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 6-Amino-6-methoxyindole derivatives typically involves functionalizing the indole core at the 6-position. A common approach includes:

- Protection-Deprotection Strategies : Use of methoxy groups as protecting agents during substitution reactions to prevent undesired side reactions. For example, methoxy groups can stabilize intermediates during Buchwald-Hartwig amination for amino group introduction .

- Coupling Reactions : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents while preserving the indole scaffold .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) should be systematically varied. For instance, anhydrous DMF at 80°C under nitrogen enhances yield in amination steps .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 6-Amino-6-methoxyindole?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : 1H and 13C NMR to verify methoxy (-OCH3) and amino (-NH2) group positions. Methoxy protons typically resonate at δ 3.8–4.0 ppm, while indole NH appears near δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks. Gas chromatography-MS (GC-MS) can detect volatile impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95% is standard for biological assays) .

Q. How can researchers distinguish 6-Amino-6-methoxyindole from structurally similar indole derivatives in analytical workflows?

- Methodological Answer :

- Comparative Chromatography : Use retention time differences in HPLC or TLC (e.g., Rf values in ethyl acetate/hexane systems) .

- UV-Vis Spectroscopy : Methoxy and amino groups alter absorption maxima; 6-methoxyindoles often show λmax ~290 nm, while amino substitution shifts this range .

- X-ray Crystallography : Definitive structural elucidation for crystalline derivatives, resolving positional ambiguities in substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of 6-Amino-6-methoxyindole derivatives?

- Methodological Answer :

- In Vitro Screening : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with known agents like OXi8006, a vascular disrupting indole derivative .

- Mechanistic Studies :

- Tubulin polymerization assays to assess anti-mitotic activity .

- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenation at C-5) to identify critical pharmacophores .

Q. How should researchers address contradictory data in biological activity studies of 6-Amino-6-methoxyindole derivatives?

- Methodological Answer :

- Assay Validation : Replicate experiments across multiple cell lines and labs to rule out technical variability .

- Dose-Response Analysis : Ensure linearity in dose-effect curves; non-linear responses may indicate off-target effects .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 5-methoxyindoles) to identify trends in bioactivity .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of 6-Amino-6-methoxyindole?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for synthetic modifications .

- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin binding pockets) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to prioritize candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.